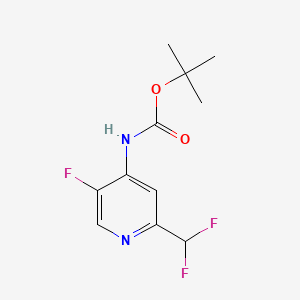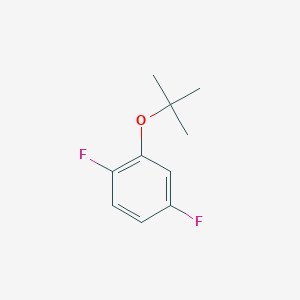
Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate: is an organic compound with the molecular formula C10H21O5P. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its applications in organic synthesis, particularly in the formation of cyclopropane derivatives and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate typically involves the esterification of diethyl phosphonoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings by reacting with alkenes in the presence of a catalyst.
Insertion Reactions: The compound can insert into C-H and N-H bonds, forming new carbon-carbon or carbon-nitrogen bonds.
Aziridine Formation: It can react with amines to form aziridines, which are three-membered nitrogen-containing rings.
Common Reagents and Conditions:
Catalysts: Chiral (salen)cobalt (III) bromide complex is commonly used in cyclopropanation reactions.
Solvents: Chloroform and ethyl acetate are often used as solvents for these reactions.
Major Products Formed:
Cyclopropane Derivatives: Formed through cyclopropanation reactions.
Aziridines: Formed through reactions with amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Biochemical Reagent: It is used as a biochemical reagent in various biological studies.
Medicine:
Antitumor Agents: The compound is used in the preparation of hydroxymethylated dihydroxyvitamin D3 analogs, which have potential antitumor properties.
Industry:
Wirkmechanismus
The mechanism of action of tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate involves its ability to act as a diazo compound, which can undergo various insertion and cyclopropanation reactions. The molecular targets and pathways involved include the formation of new carbon-carbon and carbon-nitrogen bonds through the insertion into C-H and N-H bonds . The compound’s reactivity is influenced by the steric and electronic properties of the substituents and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl diazoacetate:
Diethyl (tert-butoxycarbonyl)methylphosphonate: Another similar compound used in organic synthesis.
Uniqueness: Tert-butyl 2-diazo-2-(diethoxyphosphoryl)acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C10H19N2O5P |
|---|---|
Molekulargewicht |
278.24 g/mol |
IUPAC-Name |
tert-butyl 2-diazo-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C10H19N2O5P/c1-6-15-18(14,16-7-2)8(12-11)9(13)17-10(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
FZONDNAKVWAKTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=[N+]=[N-])C(=O)OC(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)




![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)





![2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13689627.png)


